molecular formula C19H16ClN3O3S B15171377 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole CAS No. 918142-16-2

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole

Katalognummer: B15171377
CAS-Nummer: 918142-16-2
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: XLUNXCSLIUSEQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzenesulfonyl, chloro, and oxadiazole groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
  • [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Uniqueness

Compared to similar compounds, 3-(Benzenesulfonyl)-5-chloro-2-(5-propyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

918142-16-2

Molekularformel

C19H16ClN3O3S

Molekulargewicht

401.9 g/mol

IUPAC-Name

3-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C19H16ClN3O3S/c1-2-6-16-22-19(23-26-16)17-18(14-11-12(20)9-10-15(14)21-17)27(24,25)13-7-4-3-5-8-13/h3-5,7-11,21H,2,6H2,1H3

InChI-Schlüssel

XLUNXCSLIUSEQA-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=NO1)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.